molecular formula C9H8BrF3O B2836036 1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene CAS No. 2091511-83-8

1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene

Cat. No. B2836036
CAS RN: 2091511-83-8
M. Wt: 269.061
InChI Key: HMPAHCNDFSKKBN-UHFFFAOYSA-N
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Description

“1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene” is likely a brominated and trifluoromethoxylated derivative of benzene. Benzene is a simple aromatic ring (consisting of 6 carbon atoms joined in a ring with 1 hydrogen atom attached to each), while bromoethyl refers to a two-carbon chain with a bromine atom attached, and trifluoromethoxy refers to a methoxy group (an oxygen atom linked to a carbon) where the carbon is bonded to three fluorine atoms .


Synthesis Analysis

While specific synthesis methods for “1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene” are not available, similar compounds are often synthesized through halogenation (introduction of halogens like bromine) and etherification (introduction of an ether group like trifluoromethoxy) of benzene .


Molecular Structure Analysis

The molecular structure of “1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene” would consist of a benzene ring with a bromoethyl group and a trifluoromethoxy group attached to it. The exact positions of these groups on the benzene ring would depend on the specific synthesis method .


Chemical Reactions Analysis

The bromine atom in the bromoethyl group is likely to be a site of reactivity, as bromine is a good leaving group. This could allow for further functionalization of the molecule .

Scientific Research Applications

Synthesis and Characterization

  • Development of Ethynylferrocene Compounds : The synthesis of new compounds, such as 1,3-dibromo-5-(ferrocenylethynyl)benzene, demonstrates the potential of using 1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene derivatives in the development of organometallic compounds with unique electrochemical properties (Fink et al., 1997).

  • Formation of Trifluoromethylation Compounds : Research on trifluoromethylation of aromatic compounds using hypervalent iodine reagents showcases the role of derivatives like 1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene in creating various aromatic and heteroaromatic compounds (Mejía & Togni, 2012).

  • Synthesis of Polyether Derivatives : The synthesis of fluorine-containing polyethers using derivatives like 1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene shows its significance in creating hydrophobic, low dielectric materials with moderate thermal stability (Fitch et al., 2003).

Applications in Organic Synthesis

  • Creation of Benzyl Ethers : The use of stable organic salts derived from 1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene in transforming alcohols into benzyl ethers demonstrates its utility in organic synthesis (Poon & Dudley, 2006).

  • Synthesis of Luminescent Probes : The creation of porous covalent organic polymers for sensing nitroaromatic explosives and metal ions, using derivatives like 1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene, indicates its potential in developing advanced sensing materials (Guo & Cao, 2015).

  • High Surface Area Frameworks : The assembly of hydrogen-bonded frameworks using derivatives suggests potential in creating porous structures with high surface area, useful in various applications including gas adsorption (Zentner et al., 2015).

Advancements in Polymerization

  • Polymerization on Supported Boron Nitride and Graphene : The study of surface-confined synthesis of polymers through C-C coupling on graphene and hexagonal boron nitride underlines the relevance of derivatives in advanced material science (Morchutt et al., 2015).

  • Multielectron Redox Systems : The synthesis of poly(6-azulenylethynyl)benzenes from derivatives indicates their role in creating redox systems with unique electronic and liquid crystalline properties (Ito et al., 2003).

Safety and Hazards

As with any chemical compound, handling “1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene” would require appropriate safety measures. It’s important to consult the Safety Data Sheet (SDS) for specific information .

properties

IUPAC Name

1-(1-bromoethyl)-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-6(10)7-3-2-4-8(5-7)14-9(11,12)13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPAHCNDFSKKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene

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